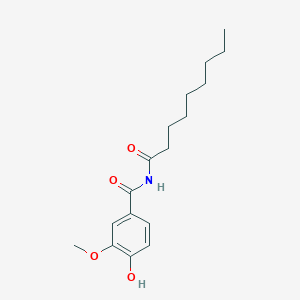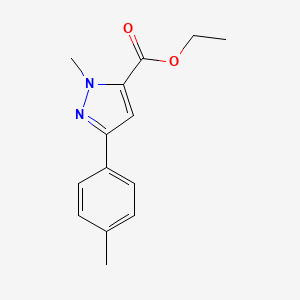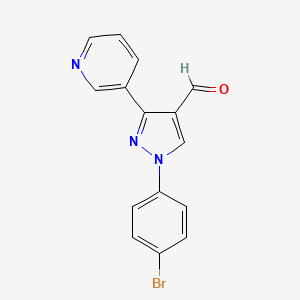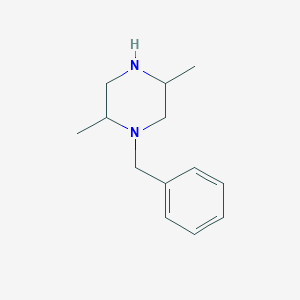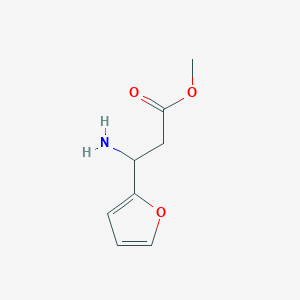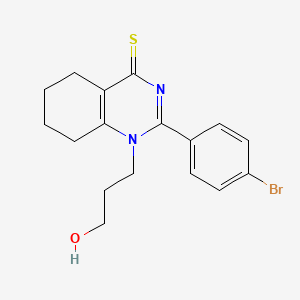
4-(3-Methoxypyridin-2-yl)benzaldehyde
説明
“4-(3-Methoxypyridin-2-yl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C13H11NO2/c1-16-13-4-2-3-12 (14-13)11-7-5-10 (9-15)6-8-11/h2-9H,1H3 . The molecular weight of the compound is 213.24 .作用機序
The mechanism of action of 4-(3-Methoxypyridin-2-yl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics. This compound has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 4-(3-Methoxypyridin-2-yl)benzaldehyde in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(3-Methoxypyridin-2-yl)benzaldehyde. One area of interest is the development of novel anticancer agents based on the structure of this compound. Another area of interest is the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and antibiotics.
科学的研究の応用
4-(3-Methoxypyridin-2-yl)benzaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
4-(3-methoxypyridin-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-3-2-8-14-13(12)11-6-4-10(9-15)5-7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHNOWTOQQAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699147 | |
| Record name | 4-(3-Methoxypyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618092-16-3 | |
| Record name | 4-(3-Methoxypyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




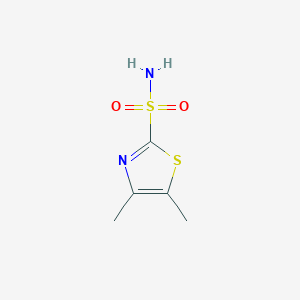

![Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester](/img/structure/B3274916.png)


